1,2-Bis(decyloxy)benzene
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Overview
Description
1,2-Bis(decyloxy)benzene is an organic compound with the molecular formula C26H46O2. It is a derivative of benzene, where two decyloxy groups are attached to the 1 and 2 positions of the benzene ring. This compound is known for its applications in various fields, including material science and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(decyloxy)benzene can be synthesized through the reaction of hydroquinone with 1-bromodecane in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
Hydroquinone+21-Bromodecane→this compound+2HBr
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(decyloxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation and nitration, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted benzene derivatives depending on the reagent used.
Scientific Research Applications
1,2-Bis(decyloxy)benzene has several applications in scientific research:
Material Science: It is used in the synthesis of liquid crystals and other advanced materials.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 1,2-Bis(decyloxy)benzene involves its interaction with various molecular targets and pathways. In material science, its unique structure allows it to form liquid crystalline phases, which are essential for the development of advanced display technologies. In organic synthesis, its reactivity is leveraged to introduce decyloxy groups into other molecules, enhancing their properties.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(decyloxy)benzene: Similar in structure but with decyloxy groups at the 1 and 4 positions.
1,3-Bis(decyloxy)benzene: Decyloxy groups at the 1 and 3 positions.
1,2-Bis(octyloxy)benzene: Similar structure with octyloxy groups instead of decyloxy.
Uniqueness
1,2-Bis(decyloxy)benzene is unique due to the specific positioning of the decyloxy groups, which imparts distinct physical and chemical properties. This positioning affects its reactivity and the types of materials it can form, making it valuable for specific applications in material science and organic synthesis.
Properties
IUPAC Name |
1,2-didecoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H46O2/c1-3-5-7-9-11-13-15-19-23-27-25-21-17-18-22-26(25)28-24-20-16-14-12-10-8-6-4-2/h17-18,21-22H,3-16,19-20,23-24H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBAUWPGWGYZTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=CC=CC=C1OCCCCCCCCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H46O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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